2-Phenyl-5-{pyrido[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
2-Phenyl-5-{pyrido[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core fused with an octahydropyrrolo[3,4-c]pyrrole ring system. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a valuable target for synthesis and study.
Preparation Methods
The synthesis of 2-Phenyl-5-{pyrido[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl .
For industrial production, the synthesis may involve the use of carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base to afford the desired pyrimidino derivatives . This method allows for the large-scale production of the compound with high yield and purity.
Chemical Reactions Analysis
2-Phenyl-5-{pyrido[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols, which can replace specific functional groups on the pyrimidine ring .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group on the pyrimidine ring can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines .
Scientific Research Applications
2-Phenyl-5-{pyrido[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of this compound have shown promising antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities . For instance, certain derivatives have been identified as potent inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, making them potential candidates for cancer therapy .
Mechanism of Action
The mechanism of action of 2-Phenyl-5-{pyrido[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound that inhibit PI3K interfere with the PI3K/AKT signaling pathway, which is crucial for cell growth and survival . By inhibiting this pathway, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Similar compounds to 2-Phenyl-5-{pyrido[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione include other pyrido[2,3-d]pyrimidine derivatives such as 4-Methyl-2-phenyl-7-(thiophen-2-yl)pyrido[2,3-d]-pyrimidin-5(8H)-one and pyrido[2,3-d]pyrimidin-7-ones . These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties . The unique combination of the pyrido[2,3-d]pyrimidine core with the octahydropyrrolo[3,4-c]pyrrole ring system in this compound imparts distinct properties that make it a valuable compound for further study and application .
Properties
Molecular Formula |
C19H15N5O2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
5-phenyl-2-pyrido[2,3-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C19H15N5O2/c25-18-14-9-23(17-13-7-4-8-20-16(13)21-11-22-17)10-15(14)19(26)24(18)12-5-2-1-3-6-12/h1-8,11,14-15H,9-10H2 |
InChI Key |
WHQLUCLSUNEYPE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CN1C3=NC=NC4=C3C=CC=N4)C(=O)N(C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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